

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyestrone-13C6

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Compound of Interest

Compound Name: 4-Methoxyestrone-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Methoxyestrone-13C6**, a stable isotope-labeled form of the endogenous estrogen metabolite 4-Methoxyestrone. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental design, analytical method development, and metabolic studies.

Core Physicochemical Data

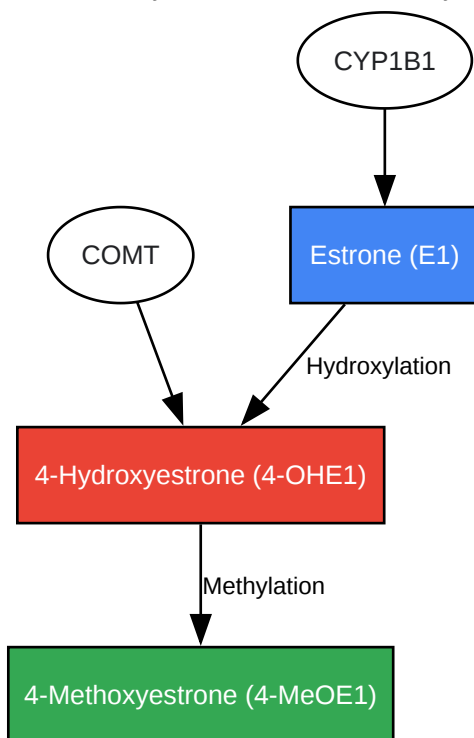
Quantitative data for 4-Methoxyestrone and its isotopically labeled variant are summarized below. It is important to note that specific experimental data such as melting point, boiling point, and solubility for **4-Methoxyestrone-13C6** are not readily available in the literature. However, the physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to their unlabeled counterparts. The data presented for these parameters are for the unlabeled 4-Methoxyestrone.

Property	Value	Source
Chemical Formula	C ₁₃ H ₂₄ O ₃	Inferred
Molecular Weight	306.42 g/mol	Calculated
Exact Mass	306.1913 g/mol	Calculated
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and dioxane.	[1]
Appearance	Solid	
Storage Temperature	2-8°C, heat sensitive	

Metabolic Pathway of 4-Methoxyestrone

4-Methoxyestrone is a key metabolite in the estrogen detoxification pathway. It is formed from estrone through a series of enzymatic reactions, primarily in the liver. Understanding this pathway is crucial for assessing estrogen metabolism and its implications in various physiological and pathological conditions.[2][3][4]

Metabolic Pathway of Estrone to 4-Methoxyestrone

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Caption: Metabolic conversion of Estrone to 4-Methoxyestrone.

Experimental Protocols

Detailed methodologies for key experiments involving the analysis of 4-Methoxyestrone are provided below. These protocols are foundational for researchers working with this and related estrogen metabolites.

Determination of Melting Point (General Protocol)

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

- **Sample Preparation:** The sample of **4-Methoxyestrone-13C6** should be finely powdered and completely dry.^[5]
- **Capillary Tube Loading:** A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.^[6]
- **Instrumentation:** A calibrated melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.^[7]
- **Data Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Determination of Solubility (General Protocol)

Assessing the solubility of **4-Methoxyestrone-13C6** in various solvents is essential for developing formulations and analytical methods.

Methodology:

- **Solvent Selection:** A range of aqueous and organic solvents relevant to the intended application are chosen.
- **Equilibrium Method:** An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
- **Equilibration:** The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).^[8]
- **Sample Analysis:** The saturated solution is filtered to remove undissolved solid. The concentration of **4-Methoxyestrone-13C6** in the filtrate is then determined using a suitable analytical technique, such as LC-MS/MS.
- **Data Reporting:** Solubility is reported in units such as mg/mL or µg/mL at the specified temperature.

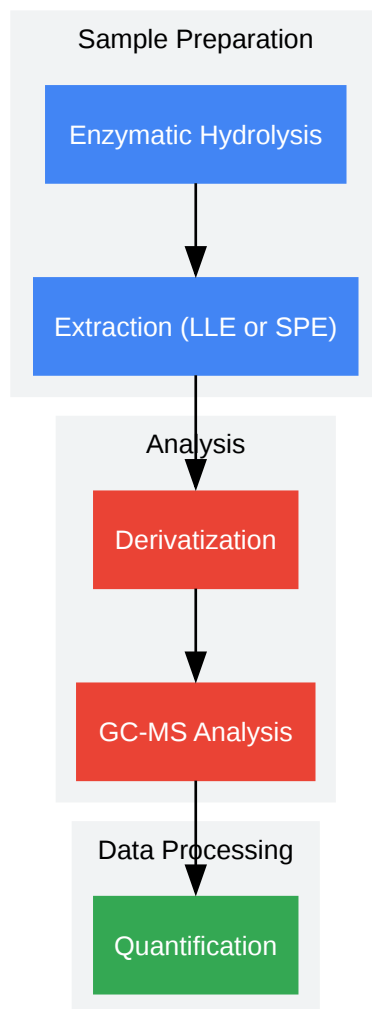
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of estrogen metabolites in biological samples.

Methodology:

- Sample Preparation:
 - Hydrolysis: For urine samples, enzymatic hydrolysis with β -glucuronidase/sulfatase is performed to deconjugate the metabolites.[\[9\]](#)
 - Extraction: The hydrolyzed sample is extracted using liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.
- Derivatization: To increase volatility and improve chromatographic performance, the extracted estrogens are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[\[10\]](#)
- GC-MS Analysis:
 - Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to achieve optimal separation of the analytes.[\[11\]](#)
 - Mass Spectrometer (MS): The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, using characteristic ions of the derivatized **4-Methoxyestrone-13C6**.[\[9\]](#)
- Quantification: An internal standard, such as a deuterated analog, is added at the beginning of the sample preparation to correct for extraction losses and instrumental variability. A calibration curve is generated using standards of known concentrations.

Workflow for Quantification by GC-MS



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Caption: General workflow for GC-MS analysis of 4-Methoxyestrone.

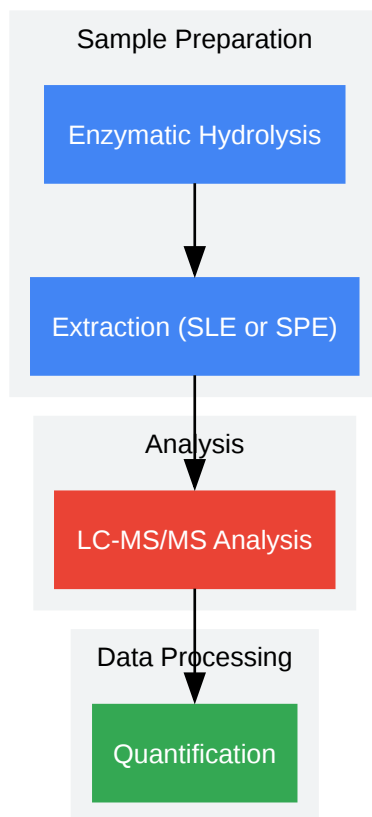
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of estrogen metabolites without the need for derivatization.

Methodology:

- Sample Preparation:
 - Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is performed for urine samples.[\[12\]](#)
 - Extraction: Supported liquid extraction (SLE) or solid-phase extraction (SPE) are commonly used to clean up the sample and concentrate the analytes.[\[13\]](#)
- LC-MS/MS Analysis:
 - Liquid Chromatograph (LC): A reverse-phase C18 column is typically used for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is employed.[\[12\]](#)[\[14\]](#)
 - Tandem Mass Spectrometer (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both **4-Methoxyestrone-13C6** and its internal standard are monitored for highly selective and sensitive quantification.[\[15\]](#)
- Quantification: Stable isotope-labeled internal standards are essential for accurate quantification. A calibration curve is constructed by analyzing standards of known concentrations.

Workflow for Quantification by LC-MS/MS



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Caption: General workflow for LC-MS/MS analysis of 4-Methoxyestrone.

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